molecular formula C28H27FN2O6S B12030164 ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 617695-27-9

ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12030164
CAS No.: 617695-27-9
M. Wt: 538.6 g/mol
InChI Key: GKVNUMNZMGWWDY-LNVKXUELSA-N
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Description

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-butoxybenzoyl chloride and 3-fluoroaniline. These intermediates undergo condensation reactions, cyclization, and esterification to form the final product. Reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) might be used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other heterocyclic compounds with fused ring structures, such as:

  • Ethyl 2-(3-(4-methoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(3-(4-ethoxybenzoyl)-2-(3-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

What sets Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

617695-27-9

Molecular Formula

C28H27FN2O6S

Molecular Weight

538.6 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O6S/c1-4-6-14-37-20-12-10-17(11-13-20)23(32)21-22(18-8-7-9-19(29)15-18)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-13,15,22,32H,4-6,14H2,1-3H3/b23-21-

InChI Key

GKVNUMNZMGWWDY-LNVKXUELSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)F)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)F)O

Origin of Product

United States

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